molecular formula C21H19ClN2O4S B2879037 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine CAS No. 872206-99-0

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine

Cat. No.: B2879037
CAS No.: 872206-99-0
M. Wt: 430.9
InChI Key: VOTLIPSUYYZVCS-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9. The purity is usually 95%.
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Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c22-14-3-5-15(6-4-14)29(25,26)20-13-23-17-12-19-18(27-9-10-28-19)11-16(17)21(20)24-7-1-2-8-24/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLIPSUYYZVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the 4-chlorobenzenesulfonyl group is particularly significant, as sulfonamides are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance, synthesized compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In particular:

  • Activity against Bacterial Strains :
    • Salmonella typhi: Moderate to strong
    • Bacillus subtilis: Moderate to strong
    • Other strains: Weak to moderate activity

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . These activities are crucial for potential therapeutic applications in treating diseases like Alzheimer's and certain infections:

  • AChE Inhibition : Compounds derived from similar structures have demonstrated strong inhibitory effects on AChE, suggesting potential in neuroprotective therapies.
  • Urease Inhibition : Strong inhibitory activity against urease was observed, indicating potential use in treating urease-related infections .

Anticancer Activity

The antiproliferative effects of related compounds have also been studied extensively. For example, some derivatives have shown significant cytotoxicity against various cancer cell lines at nanomolar concentrations. The mechanism often involves disruption of the cell cycle and induction of apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Research suggests that modifications to the aromatic rings and functional groups can significantly influence their potency and selectivity against specific biological targets .

Binding Interactions

Docking studies have elucidated how these compounds interact with target proteins. For instance, binding affinities with bovine serum albumin (BSA) indicate potential pharmacokinetic advantages and enhanced bioavailability .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Study on Antibacterial Activity :
    • Compounds were synthesized and tested against multiple bacterial strains.
    • Results indicated that certain derivatives exhibited strong antibacterial properties, particularly against gram-positive bacteria.
  • Enzyme Inhibition Studies :
    • A series of experiments demonstrated that specific modifications to the sulfonamide moiety enhanced AChE inhibition.
    • Urease inhibition was also confirmed through in vitro assays.
  • Anticancer Efficacy :
    • In vitro studies showed that derivatives could effectively inhibit tumor growth in chick chorioallantoic membrane assays.
    • The compounds blocked angiogenesis and disrupted cell cycle progression in cancer cells.

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